3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.27 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system substituted with a butyl group and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and butylamine.
Reaction Conditions: The reaction involves the condensation of phthalic anhydride with butylamine under controlled conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the phthalazine ring system.
Chemical Reactions Analysis
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its observed biological activities .
Comparison with Similar Compounds
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be compared with other similar compounds, such as:
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound has a benzyl group instead of a butyl group, which may result in different chemical and biological properties.
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: The presence of a methyl group instead of a butyl group can affect the compound’s reactivity and applications.
Properties
IUPAC Name |
3-butyl-4-oxophthalazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-8-15-12(16)10-7-5-4-6-9(10)11(14-15)13(17)18/h4-7H,2-3,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSDLAPHEMKEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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